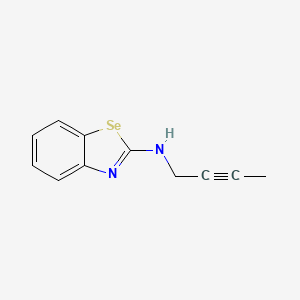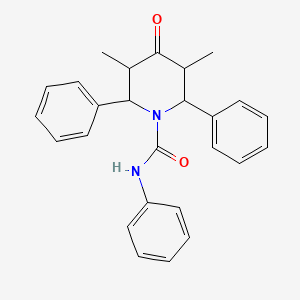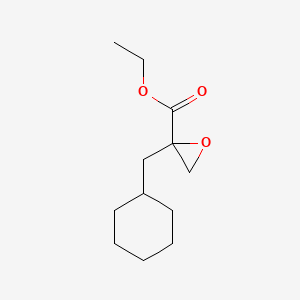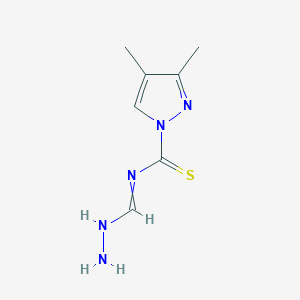![molecular formula C20H26N2+2 B12564482 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- CAS No. 143797-25-5](/img/structure/B12564482.png)
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with two nitrogen atoms and phenylmethyl groups attached to the nitrogen atoms. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- can be synthesized through the quaternization of 1,4-diazabicyclo[2.2.2]octane with benzyl halides. The reaction typically involves the use of benzyl chloride or benzyl bromide in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complexation: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as water or methanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted quaternary ammonium salts.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an additive in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,4-diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- involves its ability to act as a nucleophilic catalyst. The quaternary ammonium groups facilitate the formation of reactive intermediates, which then participate in various chemical transformations. The compound can also form complexes with metal ions, enhancing its catalytic activity in certain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with similar nucleophilic properties but without the phenylmethyl groups.
Triethylenediamine: A simpler diamine with similar nucleophilic properties but lacking the bicyclic structure.
Uniqueness
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- is unique due to its quaternary ammonium structure and the presence of phenylmethyl groups. These features enhance its reactivity and make it a versatile reagent in various chemical reactions .
Eigenschaften
CAS-Nummer |
143797-25-5 |
|---|---|
Molekularformel |
C20H26N2+2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H26N2/c1-3-7-19(8-4-1)17-21-11-14-22(15-12-21,16-13-21)18-20-9-5-2-6-10-20/h1-10H,11-18H2/q+2 |
InChI-Schlüssel |
QDBSMKFBIMHREN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+]2(CC[N+]1(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)


![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)



![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)



